

# A Technical Guide to the Spectroscopic Analysis of 1-(4-Hydroxybenzoyl)glucose

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-(4-Hydroxybenzoyl)glucose

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-(4-Hydroxybenzoyl)glucose**, a naturally occurring phenolic glycoside. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development.

### **Chemical Structure**

Chemical Formula: C<sub>13</sub>H<sub>16</sub>O<sub>8</sub> Molecular Weight: 300.26 g/mol IUPAC Name: [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate

## **Spectroscopic Data**

The following sections present the available spectroscopic data for **1-(4-Hydroxybenzoyl)glucose**.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **1-(4-Hydroxybenzoyl)glucose**. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom in the molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for 1-O-p-hydroxybenzoyl-β-D-glucose (in CD<sub>3</sub>OD)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Glucose Moiety			
H-1'	5.68	d	7.8
H-2'	3.55	dd	7.8, 9.0
H-3'	3.51	t	9.0
H-4'	3.45	t	9.0
H-5'	3.47	m	
H-6'a	3.90	dd	12.0, 2.0
H-6'b	3.73	dd	12.0, 5.0
Benzoyl Moiety			
H-2, H-6	7.90	d	8.8
H-3, H-5	6.82	d	8.8

Table 2: ¹³C NMR Spectroscopic Data for 1-O-p-hydroxybenzoyl-β-D-glucose (in CD₃OD)



Position	Chemical Shift (δ, ppm)	
Glucose Moiety		
C-1'	96.1	
C-2'	74.8	
C-3'	78.4	
C-4'	71.5	
C-5'	78.1	
C-6'	62.7	
Benzoyl Moiety		
C-1	122.3	
C-2, C-6	133.0	
C-3, C-5	116.2	
C-4	163.7	
C=O	167.3	

Experimental IR data for **1-(4-Hydroxybenzoyl)glucose** is not readily available. However, the expected characteristic absorption bands can be inferred from the spectra of its constituent parts: glucose and 4-hydroxybenzoic acid.

- O-H Stretching: A broad band is expected in the region of 3500-3200 cm<sup>-1</sup> due to the multiple hydroxyl groups of the glucose moiety and the phenolic hydroxyl group.
- C-H Stretching: Absorptions in the 3000-2800 cm<sup>-1</sup> region are expected from the C-H bonds of the glucose and benzene rings.
- C=O Stretching: A strong absorption band characteristic of the ester carbonyl group is expected around 1700-1680 cm<sup>-1</sup>.



- C=C Stretching: Aromatic C=C stretching vibrations from the benzene ring are expected in the 1600-1450 cm<sup>-1</sup> region.
- C-O Stretching: Multiple strong bands are anticipated between 1300 cm<sup>-1</sup> and 1000 cm<sup>-1</sup> corresponding to the C-O stretching of the ester, ether, and alcohol functionalities.[1]

While experimental mass spectra for **1-(4-Hydroxybenzoyl)glucose** are not widely published, predicted data is available. The primary ionization method for a compound of this nature would be a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

Table 3: Predicted Mass Spectrometry Data for 1-(4-Hydroxybenzoyl)glucose

Adduct Ion	Predicted m/z
[M+H] <sup>+</sup>	301.0918
[M+Na] <sup>+</sup>	323.0737
[M-H] <sup>-</sup>	299.0772

Fragmentation in MS/MS analysis would likely involve the cleavage of the glycosidic bond, resulting in fragment ions corresponding to the glucose moiety (m/z 163 for the dehydrated hexose) and the 4-hydroxybenzoyl group (m/z 121).

## **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific instrument being used.

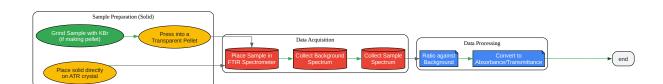




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#### NMR Experimental Workflow

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(4-Hydroxybenzoyl)glucose** in a suitable deuterated solvent (e.g., methanol-d<sub>4</sub>, DMSO-d<sub>6</sub>). Transfer the solution to a standard 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
   Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance of <sup>13</sup>C, a longer acquisition time and more scans are necessary.
- 2D NMR Acquisition: To aid in the complete assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
- Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).





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#### IR Experimental Workflow

- Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is common.[2] A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample can be placed directly on the ATR crystal.
- Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded to subtract the absorbance of atmospheric CO<sub>2</sub> and water vapor.
- Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. Typically, spectra are collected over the range of 4000-400 cm<sup>-1</sup>.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum.



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#### MS Experimental Workflow

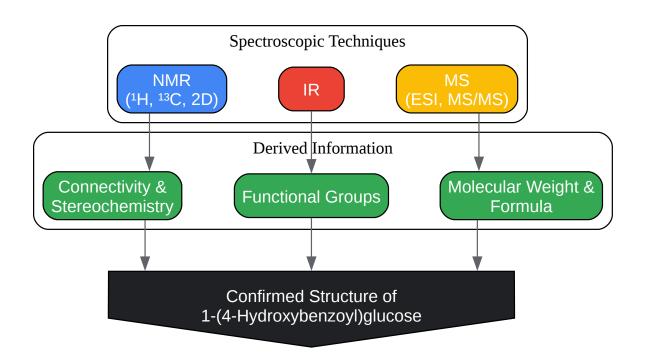
• Sample Preparation: A dilute solution of the sample is prepared in a solvent suitable for electrospray ionization, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.



- Ionization: The sample solution is introduced into the mass spectrometer via an ESI source. The ionization polarity (positive or negative ion mode) is selected based on the analyte's properties. For **1-(4-Hydroxybenzoyl)glucose**, both modes can be effective.
- Mass Analysis: A full scan mass spectrum is acquired to determine the m/z of the molecular ion. For structural confirmation, tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and characteristic fragment ions, which are then used to confirm the structure of the compound.

## Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing signaling pathways that directly involve **1-(4-Hydroxybenzoyl)glucose**. The primary logical relationship for this compound in a research context is its structural characterization through the combination of different spectroscopic techniques as outlined in the experimental workflows above. The convergence of data from NMR, IR, and MS provides a high degree of confidence in the structural assignment.





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## References

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